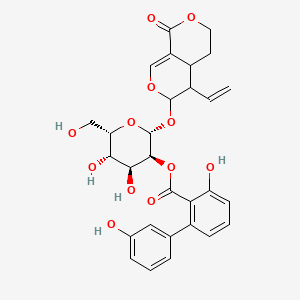
Amaropanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amaropanin is a naturally occurring compound found in certain medicinal plants. It is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amaropanin involves several steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis: Using industrial reactors to carry out the synthesis reactions.
Continuous monitoring: Ensuring the reaction conditions are maintained for optimal yield.
Purification and quality control: Employing large-scale chromatography and other purification techniques to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Amaropanin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Amaropanin has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Amaropanin involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating signaling pathways: It influences various signaling pathways, leading to changes in gene expression and cellular responses.
Inhibiting enzymes: this compound can inhibit certain enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Amaropanin is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Amarogentin and Swertiamarin share structural similarities with this compound.
Uniqueness: this compound exhibits distinct biological activities and pharmacological properties that set it apart from other similar compounds.
Propriétés
Numéro CAS |
52811-25-3 |
|---|---|
Formule moléculaire |
C29H30O12 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S,6S)-2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-hydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O12/c1-2-16-18-9-10-37-26(35)19(18)13-38-28(16)41-29-25(24(34)23(33)21(12-30)39-29)40-27(36)22-17(7-4-8-20(22)32)14-5-3-6-15(31)11-14/h2-8,11,13,16,18,21,23-25,28-34H,1,9-10,12H2/t16?,18?,21-,23+,24-,25-,28?,29+/m0/s1 |
Clé InChI |
KOVJNHVDYMZQCP-WEWAHAGASA-N |
SMILES isomérique |
C=CC1C2CCOC(=O)C2=COC1O[C@@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
SMILES canonique |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


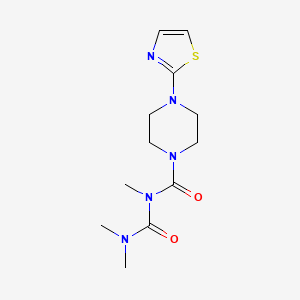

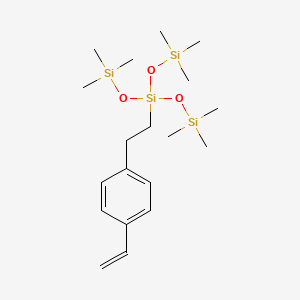


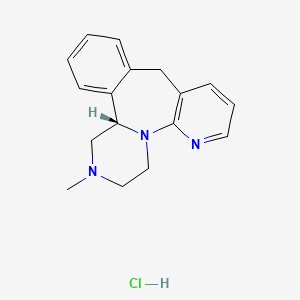
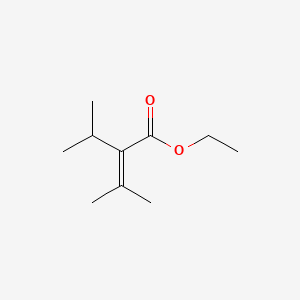

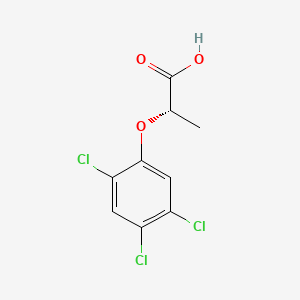
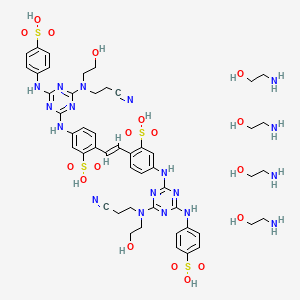

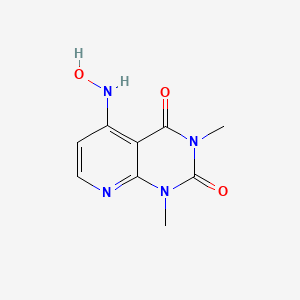
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)

